N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
Description
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide is a heterocyclic compound featuring a chromeno-thiazole core fused with a methanesulfonylpiperidine-carboxamide moiety. The methanesulfonyl (mesyl) group and piperidine ring in the side chain may enhance solubility and influence receptor binding.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-26(22,23)20-8-6-11(7-9-20)16(21)19-17-18-15-12-4-2-3-5-13(12)24-10-14(15)25-17/h2-5,11H,6-10H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQLLNUYUATUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the construction of the chromeno[4,3-d][1,3]thiazole core. This can be achieved through cyclization reactions involving appropriate precursors such as chromone derivatives and thioamides[_{{{CITATION{{{_1{Efficient synthesis of novel chromeno[2,3-d][1,3,4]thiadiazolo3,2-a ...
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium(VI) oxide may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding sulfoxides or sulfones, while reduction could yield amine derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicine: It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties[_{{{CITATION{{{_1{Efficient synthesis of novel chromeno[2,3-d][1,3,4]thiadiazolo3,2-a ....
Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The methanesulfonyl group in the target compound likely enhances solubility compared to the lipophilic cyclohexyl group in ’s analogue. The 4-cyano-benzamide substituent () introduces polarity but may reduce metabolic stability .
Pharmacological Potential
While direct activity data for the target compound are unavailable, structural parallels suggest possible bioactivity:
- Cardioprotective Activity : highlights a thiazol-2-yl-piperidine hydrazine derivative with superior cardioprotective effects to Levocarnitine, implying that the thiazole-piperidine motif is a viable pharmacophore .
- Drug-Likeness: Computational studies on ’s chromeno-pyrimidine indicate good oral bioavailability, a trait likely shared by the target compound due to its mesyl group improving solubility .
Crystallographic and Computational Analysis
Tools like SHELX () and WinGX () are widely used for crystallographic refinement of similar small molecules. The target compound’s structure could be resolved using these programs, with its sulfonamide group aiding in hydrogen-bonding network analysis .
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